The compound 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound features a complex structure that combines various aromatic and heterocyclic moieties, which may contribute to its biological activity.
The compound was synthesized as part of research efforts aimed at developing new inhibitors for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. The synthesis and biological evaluation of similar compounds have been documented in recent studies focusing on their anticancer properties and mechanisms of action .
This compound can be classified as a triazolo-pyrimidine derivative. It contains a triazole ring fused with a pyrimidine structure, along with multiple functional groups that enhance its potential pharmacological activity. The presence of the chlorophenyl and hydroxyphenyl groups suggests possible interactions with biological targets through hydrogen bonding and π-π stacking.
The synthesis of 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves several key steps:
Technical details regarding specific reagents, solvents, and conditions can vary significantly based on the desired yield and purity of the final product .
The molecular structure of 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be depicted as follows:
The molecular formula is with a molecular weight of approximately 364.82 g/mol. The compound's structure can be visualized using molecular modeling software to predict its conformation and interaction with biological targets.
The chemical reactivity of this compound is primarily influenced by the presence of functional groups such as amides and phenolic hydroxyls. Potential reactions include:
Technical details regarding these reactions depend on the specific conditions employed (e.g., temperature, solvent) .
The mechanism of action for 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is hypothesized to involve inhibition of CDK2 activity. By binding to the active site of CDK2, this compound may disrupt cell cycle progression in cancer cells:
Data from biological assays indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing this compound .
The primary application of 7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its potential as an anticancer agent targeting CDK2. Research indicates that compounds within this class may serve as leads for drug development aimed at treating various cancers by modulating cell cycle dynamics.
In addition to its antitumor properties, further investigations could explore its applications in other therapeutic areas where CDK inhibition plays a critical role .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2